7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a derivative of coumarin, a compound known for its wide range of applications in pharmaceuticals, dyes, and liquid crystals . The compound features a coumarin ring system with a piperazine moiety, which enhances its solubility and potential for forming complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves a Mannich reaction. This reaction introduces the piperazine group at the 8-position of the coumarin ring . The process involves the reaction of 7-hydroxy-4-methylcoumarin with N-methylpiperazine in the presence of formaldehyde under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydro derivative.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine group.
Major Products
Oxidation: Formation of 7-oxo-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-dihydro-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(7-hydroxy-4-methyl-8-coumarinyl)-l-alanine
- 8-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Uniqueness
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its combination of a coumarin ring and a piperazine moiety. This structure provides enhanced solubility, the ability to form metal complexes, and pH-sensitive properties, making it versatile for various applications .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(19)4-3-13-12(9-15(20)21-16(11)13)10-18-7-5-17(2)6-8-18/h3-4,9,19H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBGCGKSZRATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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